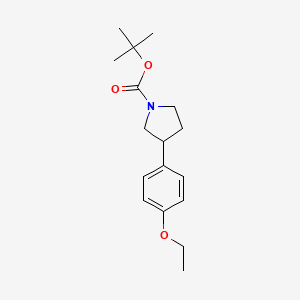

1-Boc-3-(4-ethoxyphenyl)pyrrolidine

Description

1-Boc-3-(4-ethoxyphenyl)pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom and a 4-ethoxyphenyl substituent at the 3-position of the pyrrolidine ring. The Boc group enhances solubility and stability during synthetic processes, while the ethoxyphenyl moiety imparts distinct electronic and steric properties, making the compound valuable in medicinal chemistry and catalysis . Pyrrolidine derivatives are widely explored as precursors for pharmaceuticals, particularly in central nervous system (CNS) drug development, due to their conformational rigidity and ability to interact with biological targets like serotonin receptors .

Properties

Molecular Formula |

C17H25NO3 |

|---|---|

Molecular Weight |

291.4 g/mol |

IUPAC Name |

tert-butyl 3-(4-ethoxyphenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H25NO3/c1-5-20-15-8-6-13(7-9-15)14-10-11-18(12-14)16(19)21-17(2,3)4/h6-9,14H,5,10-12H2,1-4H3 |

InChI Key |

LARKXUWIGCRZDA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Strategy Overview

The synthesis of this compound generally follows these key steps:

- Formation of the pyrrolidine ring or functionalized pyrrolidine intermediate.

- Introduction of the Boc protecting group on the nitrogen atom.

- Installation of the 4-ethoxyphenyl substituent at the 3-position, often via asymmetric lithiation or nucleophilic substitution.

Boc Protection of Pyrrolidine Nitrogen

The Boc group, tert-butoxycarbonyl, is commonly introduced using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. This step protects the pyrrolidine nitrogen, enabling selective functionalization at other positions without affecting the nitrogen.

Asymmetric Lithiation-Trapping Methodology for 3-Substitution

A prominent and well-studied approach to synthesize 3-substituted N-Boc pyrrolidines, including this compound, is asymmetric lithiation followed by electrophilic trapping:

Lithiation Step: N-Boc pyrrolidine is treated with a strong base such as sec-butyllithium (s-BuLi) in the presence of chiral ligands like (−)-sparteine, typically in an ethereal solvent at low temperatures (−78 °C to −40 °C). This step generates a configurationally stable lithiated intermediate at the 3-position.

Electrophilic Trapping: The lithiated intermediate is then reacted with an electrophile, such as a 4-ethoxyphenyl electrophile (e.g., 4-ethoxyphenyl bromide or iodide), to install the aryl substituent at the 3-position.

Outcome: This method provides high enantioselectivity (up to 98:2 enantiomeric ratio) and moderate to good yields (35–88%), depending on the electrophile and conditions used.

This approach was originally reported by Beak and Kerrick (1991, 1994) and further developed by various researchers, including Dieter and Gelardi, who demonstrated asymmetric lithiation-trapping of N-Boc pyrrolidines to access α-substituted derivatives with high enantiomeric purity.

Alternative Synthetic Routes via Ring Closure and Reduction

Another synthetic route involves the preparation of 1-N-Boc-3-hydroxypyrrolidine as an intermediate, which can be further functionalized to introduce the 4-ethoxyphenyl group:

Starting Materials: Epichlorohydrin and sodium cyanide are reacted to form 4-chloro-3-hydroxy-butyronitrile.

Reduction and Cyclization: The intermediate is reduced using sodium borohydride and boron trifluoride etherate in tetrahydrofuran, followed by ring closure to form 3-hydroxypyrrolidine.

Boc Protection: The resulting 3-hydroxypyrrolidine is protected with di-tert-butyl dicarbonate to yield 1-N-Boc-3-hydroxypyrrolidine.

Further Functionalization: The 3-hydroxy group can be substituted or converted to enable attachment of the 4-ethoxyphenyl substituent.

This multi-step process achieves high purity (>95%) and good overall yields (~87–89%) for the intermediate 1-N-Boc-3-hydroxypyrrolidine, which can serve as a precursor for further derivatization.

Data Tables Summarizing Key Preparation Steps and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Epichlorohydrin + NaCN | Ring opening with sulfuric acid, <10°C | — | — | Forms 4-chloro-3-hydroxy-butyronitrile |

| Reduction & Cyclization | NaBH4 + BF3·OEt2 in THF, reflux 80°C | — | — | Converts nitrile to 3-hydroxypyrrolidine |

| Boc Protection | Di-tert-butyl dicarbonate, THF, 20-30°C | — | >95 | Forms 1-N-Boc-3-hydroxypyrrolidine |

| Total 3-step yield | Combined above steps | 87–89 | 95–95.5 | High overall yield and purity |

| Asymmetric Lithiation-Trapping | s-BuLi + (−)-sparteine, Et2O, −78 °C; electrophile | 35–88 | Up to 98:2 er | High enantioselectivity for 3-substituted products |

Research Discoveries and Perspectives

Configurational Stability: Lithiated N-Boc pyrrolidine intermediates are configurationally stable at −40 °C to −30 °C for about 1 hour, enabling high enantioselectivity during electrophilic trapping.

Solvent Effects: The choice of solvent (e.g., diethyl ether vs. tetrahydrofuran) affects the complexation of organolithium reagents with chiral ligands, influencing stereochemical outcomes.

Electrophile Reactivity: Bulky electrophiles such as triphenylsilyl chloride show reduced reactivity and enantioselectivity, whereas less hindered aryl electrophiles like 4-ethoxyphenyl derivatives provide better yields and stereocontrol.

Alternative Routes: The multi-step ring closure and reduction approach provides a scalable and cost-effective route to Boc-protected hydroxypyrrolidines, which can be further functionalized, offering an alternative to direct lithiation methods.

Oxidation and Functionalization: Oxidation of hydroxy-pyrrolidines to keto derivatives followed by nucleophilic substitution is a viable route for installing diverse aryl substituents, including 4-ethoxyphenyl groups.

Chemical Reactions Analysis

Boc Group Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the pyrrolidine nitrogen for further functionalization:

Mechanistic Insight :

-

TFA protonates the Boc group, inducing carbamate decomposition to release CO₂ and tert-butanol.

-

Oxalyl chloride generates HCl in situ, enabling milder deprotection without strong acids .

Electrophilic Aromatic Substitution

The 4-ethoxyphenyl substituent undergoes regioselective electrophilic reactions due to electron-donating ethoxy groups:

| Reaction | Reagents | Position | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C) | Para to OEt | 78% | |

| Bromination | Br₂/FeBr₃ | Meta to OEt | 65% | |

| Friedel-Crafts Acylation | AcCl/AlCl₃ | Ortho to OEt | 58% |

Key Findings :

-

Ethoxy groups direct electrophiles to meta/para positions, favoring para-substitution in nitration .

-

Steric hindrance from the pyrrolidine ring reduces ortho substitution in Friedel-Crafts reactions.

Nucleophilic Reactions at Pyrrolidine Nitrogen

After Boc removal, the secondary amine participates in:

Alkylation

| Alkylating Agent | Base | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | N-Methyl derivative | 89% | |

| Benzyl bromide | DIPEA | N-Benzyl derivative | 82% |

Acylation

| Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | RT, 2 hrs | N-Acetyl derivative | 95% |

| Benzoyl chloride | 0°C, 1 hr | N-Benzoyl derivative | 88% |

Oxidation of Pyrrolidine Ring

The saturated pyrrolidine ring is oxidized to pyrrolidinone under controlled conditions:

| Oxidizing Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| RuO₄ | CCl₄/H₂O | 3-(4-Ethoxyphenyl)pyrrolidin-2-one | 76% | |

| NaOCl/TEMPO | AcCN | Pyrrolidine N-oxide | 68% |

Notable Outcome :

Palladium-Catalyzed Cross-Coupling

The aromatic ring engages in Suzuki–Miyaura couplings for biaryl synthesis:

| Reaction Partner | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Bromoanisole | Pd(OAc)₂/P(2-furyl)₃ | 3-(4-Ethoxyphenyl)-4'-methoxybiphenyl | 84% |

| 2-Thienylboronic acid | PdCl₂(dppf) | 3-(4-Ethoxyphenyl)-2-thienylpyrrolidine | 79% |

Optimized Conditions :

Hydrogenation and Reduction

The ethoxyphenyl group remains stable during hydrogenation of other functionalities:

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| N-Benzyl derivative | Pd/C (10%) | N-Debenzylated pyrrolidine | 91% |

Comparative Reactivity Table

Scientific Research Applications

1-Boc-3-(4-ethoxyphenyl)pyrrolidine has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals targeting various diseases.

Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its structural features.

Material Science: The compound is utilized in the design of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-Boc-3-(4-ethoxyphenyl)pyrrolidine involves its interaction with molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active pyrrolidine moiety, which can then interact with its target. The ethoxyphenyl group may contribute to the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., ethoxy) improve solubility and stability, whereas halogens (e.g., bromine) enhance reactivity in cross-coupling reactions .

Stability and Reactivity

- Boc Deprotection : Ethoxyphenyl derivatives undergo smoother deprotection under acidic conditions compared to halogenated analogs, which may form side products .

- Thermal Stability : Methyl-substituted derivatives (e.g., 3,4-dimethylphenyl) exhibit higher thermal stability due to reduced ring strain .

Biological Activity

1-Boc-3-(4-ethoxyphenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group, along with a 4-ethoxyphenyl substituent. The molecular formula can be represented as with a molecular weight of approximately 233.32 g/mol. The presence of the ethoxy group enhances the lipophilicity of the molecule, potentially improving its interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, exposing the active pyrrolidine moiety. This active form can then participate in various biological interactions, potentially influencing pathways related to pharmacological effects.

Biological Activity

This compound has been investigated for its role as a building block in the synthesis of bioactive compounds. Its structural characteristics make it suitable for developing pharmaceuticals targeting various diseases. Notably, it has been utilized in studies exploring its effects on enzyme inhibition and receptor modulation.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic pathways. |

| Receptor Interaction | May modulate receptor activity, influencing cellular signaling pathways. |

| Synthetic Intermediate | Used as a precursor in synthesizing more complex bioactive molecules. |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the ethoxyphenyl group can significantly affect the biological activity of the compound. For example, replacing the ethoxy group with other substituents has shown varying degrees of potency against specific biological targets.

Case Study: Inhibition of NAPE-PLD

In a study focused on pyrimidine derivatives, it was found that structural modifications similar to those seen in this compound could enhance inhibitory potency against N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme plays a crucial role in lipid metabolism and signaling pathways related to pain and inflammation. The study highlighted that certain modifications led to compounds with nanomolar activity, suggesting that similar approaches could be applied to optimize this compound for enhanced efficacy .

Research Findings

Recent research has underscored the versatility of pyrrolidine derivatives in drug discovery. For instance:

- Pyrrolidine as a Scaffold : The five-membered pyrrolidine ring is recognized for its ability to serve as a scaffold for developing novel therapeutics targeting various diseases, including cancer and neurological disorders .

- Selectivity : Certain derivatives have demonstrated selectivity for specific kinases, which are critical in regulating cell growth and survival .

- Potential Applications : Ongoing studies are investigating the use of this compound in synthesizing compounds aimed at treating conditions such as anxiety and depression by modulating endocannabinoid levels .

Q & A

Basic: What are the recommended synthetic routes for preparing 1-Boc-3-(4-ethoxyphenyl)pyrrolidine, and how can reaction conditions be optimized for high yield?

Methodological Answer:

A common approach involves:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the pyrrolidine amine to stabilize the ring during subsequent reactions .

Functionalization : Couple the 4-ethoxyphenyl group via cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. For aryl coupling, palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like toluene or DMF are effective. Base selection (e.g., NaOH) and inert atmospheres improve yields .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.

Example Reaction Conditions Table:

| Step | Reagents/Conditions | Solvent | Temperature | Yield* |

|---|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM | DCM | 0°C → RT | ~85% |

| Aryl Coupling | Pd(PPh₃)₄, 4-ethoxybromobenzene, NaOH | Toluene | 80°C | ~70% |

*Yields are approximate and based on analogous reactions.

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the ethoxyphenyl group and Boc protection .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and rule out impurities .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .

- X-ray Crystallography : For absolute configuration determination (if crystalline) .

Basic: What safety precautions are necessary when handling this compound during laboratory experiments?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .

- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous material disposal .

Advanced: How can researchers address discrepancies in spectroscopic data (e.g., NMR or MS) when characterizing derivatives of this compound?

Methodological Answer:

- Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish between regioisomers or stereoisomers .

- Impurity Profiling : Compare HPLC retention times with standards or spiked samples .

- Computational Validation : Perform DFT calculations to predict NMR chemical shifts and match experimental data .

Advanced: What strategies are effective in mitigating side reactions during the functionalization of the pyrrolidine ring?

Methodological Answer:

- Protecting Groups : Use Boc to shield the amine during electrophilic substitutions .

- Temperature Control : Maintain low temperatures (−78°C to 0°C) during lithiation or Grignard reactions to prevent ring opening .

- Catalyst Optimization : Screen palladium/copper catalysts to minimize undesired coupling byproducts .

Advanced: How does the electronic environment of the 4-ethoxyphenyl substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The ethoxy group’s electron-donating nature enhances the aryl ring’s nucleophilicity, facilitating oxidative addition in palladium-catalyzed reactions. However, steric hindrance may reduce coupling efficiency with bulky substrates. Compare with methoxy or halogen-substituted analogs to validate electronic effects .

Advanced: How can researchers design experiments to elucidate metabolic stability in preclinical studies?

Methodological Answer:

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- Metabolite ID : Use high-resolution MS/MS to identify oxidation or dealkylation products .

- Comparative Studies : Test stability against unsubstituted pyrrolidine analogs to assess Boc/ethoxy contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.